2-Amino-4-methylcyclohexan-1-ol

Description

Chemical Identification and Nomenclature

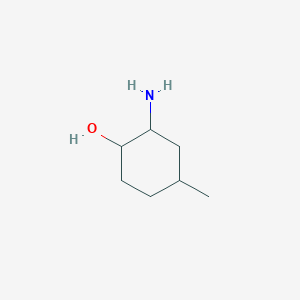

2-Amino-4-methylcyclohexan-1-ol (CAS 854436-30-9) is systematically classified under the IUPAC nomenclature system as a bicyclic amino alcohol. Its molecular formula, C₇H₁₅NO , corresponds to a molecular weight of 129.20 g/mol . The compound’s structural identity is further defined by its SMILES notation (CC1CCC(C(C1)N)O ) and InChIKey (YUUPBWOVKNLYIW-UHFFFAOYSA-N ), which encode its stereochemical and connectivity features .

Table 1: Key Chemical Identifiers

Synonymous designations include SCHEMBL8672963 and DTXSID70902926, reflecting its inclusion in chemical databases . The compound is commercially available as a hydrochloride salt (rel-(1R,4R)-4-amino-4-methylcyclohexan-1-ol hydrochloride ) to enhance stability, with a molecular weight of 165.66 g/mol for this derivative .

Historical Context and Development in Organic Chemistry

The discovery of 2-amino-4-methylcyclohexan-1-ol aligns with broader advances in alkanolamine chemistry during the mid-20th century. Alkanolamines—organic molecules containing both amino and hydroxyl groups—gained prominence due to their bifunctional reactivity, enabling applications in catalysis, polymer science, and pharmaceutical synthesis . While early alkanolamine research focused on acyclic variants like ethanolamine, cyclic derivatives such as 2-amino-4-methylcyclohexan-1-ol emerged as tools for studying stereochemical effects in hydrogen-bonded systems .

The compound’s synthesis likely derives from methodologies developed for vicinal amino alcohols, including:

- Sharpless asymmetric aminohydroxylation : A catalytic process converting alkenes to enantiomerically enriched amino alcohols using osmium tetroxide and chiral ligands .

- Epoxide ring-opening reactions : Nucleophilic attack by amines on strained epoxide rings to yield 1,2-amino alcohols .

These techniques underscore the compound’s role in exploring stereoselective synthesis, particularly given the four potential stereoisomers arising from its two chiral centers (C2 and C4) .

Significance in Chemical Research

As a structurally constrained alkanolamine, 2-amino-4-methylcyclohexan-1-ol serves multiple roles in modern chemistry:

Catalysis : Alkanolamines demonstrate catalytic activity in CO₂ fixation reactions. For example, they facilitate the cycloaddition of CO₂ to epoxides, forming cyclic carbonates—a reaction critical to green chemistry initiatives . The compound’s hydroxyl and amino groups may synergistically activate substrates through hydrogen bonding and base-assisted mechanisms .

Ligand Design : Chiral amino alcohols are widely employed as ligands in asymmetric catalysis. The rigid cyclohexane backbone of 2-amino-4-methylcyclohexan-1-ol could enforce specific metal coordination geometries, enhancing enantioselectivity in reactions like the Henry reaction or transfer hydrogenation .

Pharmaceutical Intermediates : Amino alcohols constitute key building blocks for bioactive molecules. While direct pharmacological data for this compound are limited, structurally similar cyclohexanol derivatives are intermediates in synthesizing analgesics, antivirals, and neuromodulators .

Polymer Chemistry : Bifunctional monomers like 2-amino-4-methylcyclohexan-1-ol can undergo polycondensation to form polyamides or polyurethanes with tailored thermal and mechanical properties .

Structural Overview and Classification

The molecule features a cyclohexane ring substituted at positions 1 (hydroxyl), 2 (amino), and 4 (methyl). This arrangement creates two stereogenic centers at C1 and C2, yielding four possible stereoisomers:

- (1R,2R,4S)-2-amino-4-methylcyclohexan-1-ol

- (1S,2S,4R)-2-amino-4-methylcyclohexan-1-ol

- (1R,2S,4S)-2-amino-4-methylcyclohexan-1-ol

- (1S,2R,4R)-2-amino-4-methylcyclohexan-1-ol

Experimental data from PubChem confirm the existence of the (1S,2S,4S) enantiomer (CID 55290097), characterized by the InChIKey YUUPBWOVKNLYIW-ACZMJKKPSA-N .

Key Structural Features :

- Hydrogen Bonding Capacity : The hydroxyl (O–H) and amino (N–H) groups enable intramolecular hydrogen bonding, influencing conformational preferences. Computational models suggest a chair conformation with axial hydroxyl and equatorial amino substituents minimizing steric strain .

- Lipophilicity : With an XLogP3 value of 0.4 , the compound exhibits moderate hydrophobicity, balancing aqueous solubility (15 mg/mL at 20°C) and membrane permeability .

- Thermal Stability : The cyclohexane backbone confers stability up to 171–173°C, consistent with related methylcyclohexanol derivatives .

Classification :

- Functional Class : Secondary alkanolamine (IUPAC)

- Substituent Effects : Electron-donating methyl group enhances ring stability; amino and hydroxyl groups provide Brønsted basicity and acidity, respectively .

This structural profile underscores the compound’s versatility as a scaffold for further chemical modification and its utility in probing stereoelectronic effects in organic reactions.

Properties

IUPAC Name |

2-amino-4-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-5-2-3-7(9)6(8)4-5/h5-7,9H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUPBWOVKNLYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902926 | |

| Record name | NoName_3502 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry:

2-Amino-4-methylcyclohexan-1-ol serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

- Reduction Reactions: It can be synthesized through the reduction of 2-amino-4-methylcyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Hydrogenation Processes: Catalytic hydrogenation of 2-amino-4-methylcyclohexanone under specific conditions yields high-purity products, making it suitable for industrial applications.

Reactivity and Mechanisms:

The compound's reactivity is influenced by its functional groups, allowing it to engage in nucleophilic substitutions and form various derivatives. The presence of the amino group enables it to interact with electrophiles, contributing to its utility in synthetic pathways .

Biological Research Applications

Biochemical Probes:

In biological studies, 2-amino-4-methylcyclohexan-1-ol is utilized as a probe to investigate enzyme mechanisms and interactions. Its ability to mimic natural substrates makes it valuable for studying enzyme kinetics and binding affinities.

Pharmaceutical Development:

The compound has potential applications as a precursor in the synthesis of pharmaceuticals targeting central nervous system disorders. Its structural properties make it a candidate for developing drugs that modulate neurotransmitter systems or act on specific receptors .

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, 2-amino-4-methylcyclohexan-1-ol is employed in the production of specialty chemicals and materials. Its versatility allows it to be used as an intermediate in various chemical processes, enhancing the efficiency and yield of final products .

Case Studies and Research Findings

Research has demonstrated the efficacy of 2-amino-4-methylcyclohexan-1-ol in various applications:

- Synthesis of CNS Active Compounds: A study highlighted its role as a precursor for synthesizing compounds with neuroactive properties, showcasing its potential in treating neurological disorders.

- Enzyme Interaction Studies: Investigations into its interaction with specific enzymes have revealed insights into its mechanism of action, contributing to a better understanding of enzyme regulation and inhibition .

- Industrial Synthesis Optimization: Recent advancements in synthetic methodologies have improved the yield and purity of 2-amino-4-methylcyclohexan-1-ol, making it more viable for large-scale industrial applications .

Mechanism of Action

The mechanism by which 2-amino-4-methylcyclohexan-1-ol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Amino-3-methylcyclohexan-1-ol

2-Amino-5-methylcyclohexan-1-ol

2-Amino-6-methylcyclohexan-1-ol

Uniqueness: 2-Amino-4-methylcyclohexan-1-ol is unique due to its specific arrangement of functional groups on the cyclohexane ring, which influences its reactivity and potential applications. The presence of the amino group at the 2-position and the methyl group at the 4-position provides distinct chemical properties compared to its analogs.

Biological Activity

2-Amino-4-methylcyclohexan-1-ol (C7H15NO) is a cyclic organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

2-Amino-4-methylcyclohexan-1-ol features an amino group at the 2-position and a methyl group at the 4-position of a cyclohexane ring. This unique structural arrangement contributes to its reactivity and biological activity. The compound's ability to form hydrogen bonds and engage in electrostatic interactions enhances its potential to modulate enzyme activity and interact with various biological targets.

The biological effects of 2-Amino-4-methylcyclohexan-1-ol are primarily attributed to its interaction with specific enzymes and receptors. The amino group can participate in hydrogen bonding, while the hydrophobic cyclohexanol moiety allows for additional interactions with target proteins. These properties enable the compound to influence various biochemical pathways, potentially leading to therapeutic applications.

Enzymatic Interactions

Research indicates that 2-Amino-4-methylcyclohexan-1-ol can act as a substrate or inhibitor for specific enzymes, affecting their catalytic activity. For instance, its structural similarities with known enzyme substrates suggest it may be utilized in enzyme assays to study catalytic mechanisms.

Table 1: Summary of Enzymatic Studies Involving 2-Amino-4-methylcyclohexan-1-ol

| Study | Enzyme Targeted | Effect Observed | Reference |

|---|---|---|---|

| A | SDR Ketoreductase | Inhibition of activity | |

| B | Cyclic Aminotransferase | Substrate for reaction | |

| C | Alcohol Dehydrogenase | Modulation of kinetics |

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of SDR ketoreductases, 2-Amino-4-methylcyclohexan-1-ol was found to significantly reduce enzymatic activity. The docking studies indicated favorable binding interactions between the compound and the active site of the enzyme, suggesting that the amino and hydroxyl groups play critical roles in binding affinity .

Case Study 2: Pharmacological Potential

Another investigation assessed the pharmacological potential of 2-Amino-4-methylcyclohexan-1-ol as a ligand in drug design. The compound exhibited promising results in modulating receptor activities linked to central nervous system disorders, indicating its potential as a precursor in pharmaceutical synthesis aimed at treating such conditions.

Applications in Research and Industry

2-Amino-4-methylcyclohexan-1-ol serves as a valuable building block in organic synthesis, particularly for developing more complex molecules. Its ability to act as a probe in biochemical studies enhances our understanding of enzyme mechanisms and interactions, making it relevant for medicinal chemistry applications.

Preparation Methods

General Synthetic Approach

The synthesis of 2-amino-4-methylcyclohexan-1-ol typically involves:

- Introduction of amino and hydroxyl groups on the cyclohexane ring.

- Installation of the methyl substituent at the 4-position.

- Control of stereochemistry to obtain the desired isomer.

Key synthetic routes reported include catalytic hydrogenation, reduction of nitrile or cyano precursors, and functional group transformations from cyclohexane dicarboxylic acid derivatives.

Preparation via Reduction of Cyano and Ester Precursors

A notable method involves the reduction of cyano-substituted cyclohexane dicarboxylic acid esters to the corresponding amino alcohols:

- Starting Materials: 4-cyano-3-cyclohexene-1,1-dicarboxylic acid esters or related cyano-hydroxycyclohexane derivatives.

- Reduction Agents: Catalytic hydrogenation using Raney nickel or palladium-carbon catalysts under hydrogen atmosphere.

- Reaction Conditions: Room temperature or mild heating, often in methanol or ethanol solvents with ammonia or acid additives to facilitate reduction.

- Outcome: Conversion of the cyano group to the amino group, with simultaneous hydrogenation of double bonds and retention of hydroxyl functionality.

This approach yields 4-aminomethylcyclohexane derivatives, which can be further manipulated to obtain the 2-amino-4-methylcyclohexan-1-ol structure.

Decarboxylation and Isomer Control

Decarboxylation of 4-aminomethylcyclohexane-1,1-dicarboxylic acid or its esters is a critical step to form the target amino alcohol:

- Solvents: Acidic solvents such as sulfuric acid, hydrobromic acid, or hydrochloric acid; alternatively, high boiling point solvents like diethylene glycol or quinoline.

- Temperature Range: Typically 100°C to 230°C.

- Isomeric Outcome: The process preferentially produces the trans-isomer, which is pharmacologically active, with trans-isomer content often exceeding 70% of the product.

- Catalysts: Optional catalysts may be used to improve yield and selectivity.

- Notes: The trans-isomer predominance is significant since previous methods often yielded mainly the cis-isomer with less utility.

Stepwise Synthesis Example from Patent Literature

An illustrative synthesis sequence from patent WO2017070418A1 and US3808266A includes:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of methyl leucinate ester from L-leucine | Thionyl chloride in methanol, 0°C to reflux 24 h | Methyl ester formation |

| 2 | Amination of methyl leucinate with aqueous ammonium hydroxide | Stirring under nitrogen for 72 h | Amino acid derivative |

| 3 | Formation of 4-cyano-3-cyclohexene-1,1-dicarboxylic acid esters | Reaction of oxocyclohexane dicarboxylic acid diester with cyanide salts | Cyano-substituted cyclohexane derivatives |

| 4 | Catalytic hydrogenation of cyano esters | Raney nickel or Pd-C, hydrogen atmosphere, room temperature | Reduction to amino esters |

| 5 | Decarboxylation of amino dicarboxylic acid esters | Heating in acidic or high boiling solvents, 100-230°C | Formation of 2-amino-4-methylcyclohexan-1-ol isomers |

This multi-step synthesis allows control over stereochemistry and functional group placement.

Data Table Summarizing Preparation Conditions

| Preparation Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Esterification of amino acid | Thionyl chloride, methanol | 0 to reflux | Methanol | Formation of methyl esters |

| Amination | Aqueous NH4OH, nitrogen atmosphere | Room temp | Methanol | Amination of ester |

| Cyanide addition | Sodium or potassium cyanide, sodium acid sulfite adduct | Room temp | Organic solvent (benzene, pyridine) | Formation of cyano dicarboxylic acid esters |

| Catalytic hydrogenation | Raney nickel or Pd-C, H2 gas | Room temp | Methanol/ethanol + NH3 | Reduction of cyano to amino groups |

| Decarboxylation | Heating in sulfuric acid, hydrobromic acid, or diethylene glycol | 100-230 | Acidic or high boiling solvent | Yields trans-isomer preferentially |

Research Findings and Notes

- The catalytic reduction step is effective at room temperature and atmospheric pressure, simplifying operational requirements.

- The choice of solvent and acid during decarboxylation strongly influences isomer distribution, with acidic mineral solvents favoring the trans-isomer.

- The starting cyano compounds are often unstable and require careful handling; their synthesis involves dehydration and esterification steps using thionyl chloride or phosphorus pentachloride.

- Ion-exchange resin treatment post-reduction improves purity by removing amphoteric impurities.

- The trans-isomer of 2-amino-4-methylcyclohexan-1-ol exhibits significant pharmacological activity, including hemostatic effects, underscoring the importance of stereochemical control during synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.